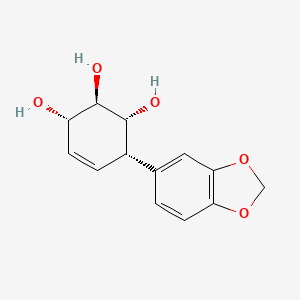
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol is a complex organic compound characterized by its unique structural features. It contains a cyclohexene ring substituted with a benzodioxole moiety and three hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring. Subsequent functionalization steps introduce the benzodioxole moiety and hydroxyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Purification methods like chromatography and crystallization are used to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Introduction of substituents on the benzodioxole ring.
科学研究应用
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzodioxole moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
相似化合物的比较
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,2,3-triol: Similar structure but lacks the double bond in the cyclohexene ring.
(1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2-diol: Similar structure but has one fewer hydroxyl group.
Uniqueness: (1R,2R,3S,6S)-6-(2H-1,3-Benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol is unique due to the presence of three hydroxyl groups and the benzodioxole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
674326-01-3 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
(1R,2R,3S,6S)-6-(1,3-benzodioxol-5-yl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C13H14O5/c14-9-3-2-8(12(15)13(9)16)7-1-4-10-11(5-7)18-6-17-10/h1-5,8-9,12-16H,6H2/t8-,9-,12+,13+/m0/s1 |
InChI 键 |
XQOILIMMJMBTDD-RBJBARPLSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H]3C=C[C@@H]([C@H]([C@@H]3O)O)O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3C=CC(C(C3O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


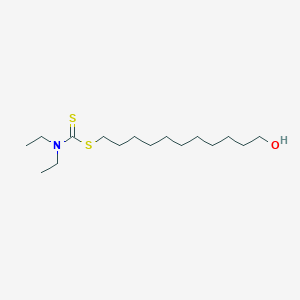
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

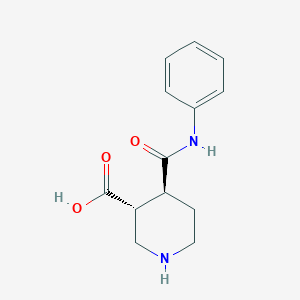
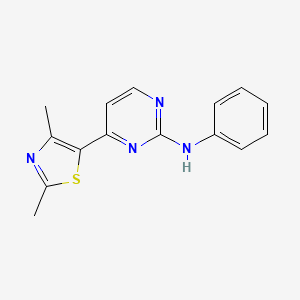
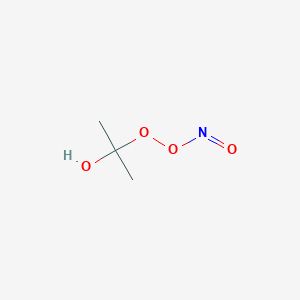

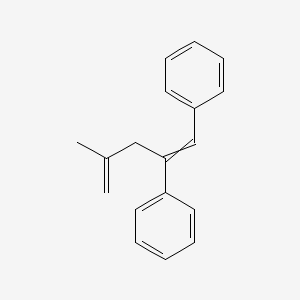
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
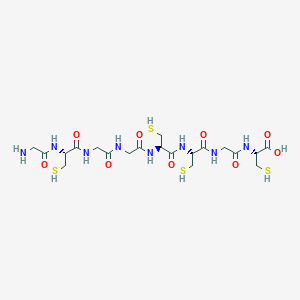
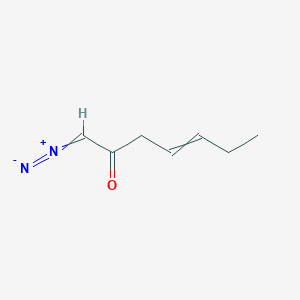

![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
